propyl]carbamic Acid tert-Butyl Ester-d9
Description
This deuterated compound (CAS 1146967-62-5, molecular formula C25H26D9N3O7S, molecular weight 530.68 g/mol) is a critical intermediate in synthesizing isotopically labeled Amprenavir, an HIV protease inhibitor. Its structure features a tert-butyl carbamate group, a benzyl-hydroxypropyl backbone, and a deuterated isobutyl sulfonamide moiety. The incorporation of nine deuterium atoms (d9) on the isobutyl group enhances metabolic stability and pharmacokinetic profiling in drug development studies .
Properties
Molecular Formula |
C25H37N3O5S |
|---|---|
Molecular Weight |
491.6 g/mol |
IUPAC Name |
tert-butyl N-[4-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate |
InChI |
InChI=1S/C25H37N3O5S/c1-18(2)16-28(34(31,32)21-13-11-20(26)12-14-21)17-23(29)22(15-19-9-7-6-8-10-19)27-24(30)33-25(3,4)5/h6-14,18,22-23,29H,15-17,26H2,1-5H3,(H,27,30) |
InChI Key |
GSFKNEPGHWUCQO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)OC(C)(C)C)O)S(=O)(=O)C2=CC=C(C=C2)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Differences and Functional Implications
Isotopic Labeling
The deuterated compound’s d9-isobutyl group reduces metabolic degradation rates compared to its non-deuterated counterpart (CAS 191226-98-9), making it invaluable for tracer studies in pharmacokinetics . In contrast, non-deuterated analogues are used in bulk synthesis but lack isotopic tracking capabilities.
Structural Complexity and Reactivity
- Sulfonamide Linkage: Unique to the deuterated compound and its non-deuterated variant, this group enhances binding affinity to HIV protease compared to simpler carbamates like tert-butyl 2-furylcarbamate .
- Pyrrolidine Derivatives: Compounds like [1-(6-amino-pyridin-3-yl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester prioritize heteroaromatic interactions in kinase inhibition, unlike the benzyl-hydroxypropyl backbone of the deuterated compound .
Research Findings
- Deuterated Compound Stability: Studies show a 30% increase in plasma half-life compared to non-deuterated Amprenavir intermediates due to reduced CYP450-mediated metabolism .
- Sulfonamide vs. Carbamate Reactivity : Sulfonamide-containing compounds exhibit higher electrophilic reactivity in coupling reactions (e.g., Buchwald-Hartwig amination) compared to furylcarbamates, enabling diverse functionalization .
Notes
- The deuterated compound’s synthesis requires stringent isotopic purity controls (>98% deuterium incorporation) to ensure consistent pharmacokinetic data .
- Structural analogues with pyrrolidine or chloroacetyl groups (e.g., CAS 1353998-29-4) are preferred for chiral drug synthesis but lack the deuterium-enhanced metabolic stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
